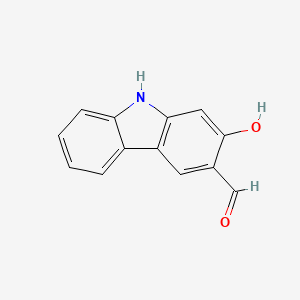

2-Hydroxy-9H-carbazole-3-carbaldehyde

Overview

Description

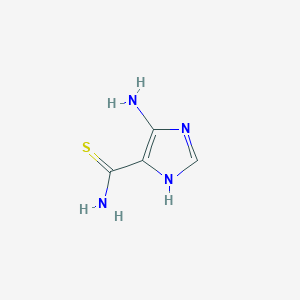

2-Hydroxy-9H-carbazole-3-carbaldehyde is a chemical compound that is structurally related to the Ca 2+ -mobilizing marine toxin, 9-methyl-7-bromoeudistomin . It is also known as a carbazole alkaloid .

Synthesis Analysis

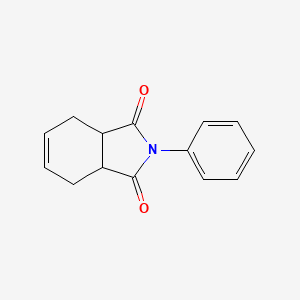

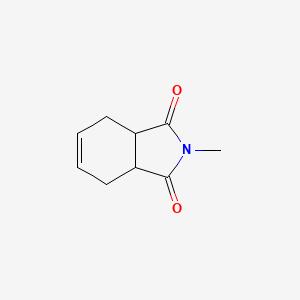

The synthesis of carbazole derivatives has been reported in several studies. For instance, Hirata et al. synthesized a series of N-alkyl-pyrido[4,3-c]carbazoles starting from 2-hydroxy-9H-carbazole-3-carbaldehyde . Another study reported the synthesis and characterization of copper (II) complexes of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone .Molecular Structure Analysis

The molecular formula of 2-Hydroxy-9H-carbazole-3-carbaldehyde is C13H9NO3 . It has an average mass of 227.215 Da and a monoisotopic mass of 227.058243 Da .Chemical Reactions Analysis

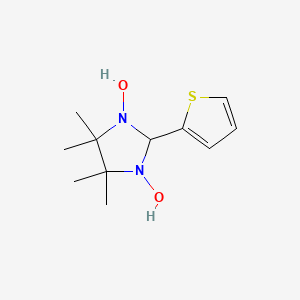

2-Hydroxycarbazole undergoes chemoselective N-alkylation using NaH as a base in a THF-DMF solvent system . The compound has also been used in the synthesis of isochromene fused carbazol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-9H-carbazole-3-carbaldehyde include its molecular formula (C13H9NO3), average mass (227.215 Da), and monoisotopic mass (227.058243 Da) . Room temperature electronic absorption and fluorescence spectra of 2-hydroxycarbazole have been studied in concentrated aqueous potassium hydroxide solutions .Scientific Research Applications

Photophysical Properties and Dye Applications

2-Hydroxy-9H-carbazole-3-carbaldehyde and its derivatives exhibit interesting photophysical properties, making them suitable for applications in dye and pigment synthesis. For instance, carbazole-coumarin hybrids have been synthesized to achieve red emission in dyes. These molecules display enhanced photophysical properties like quantum efficiency and non-linear optical properties due to the electron-donating ability of the carbazole core (Tathe & Sekar, 2016).

Applications in Photopolymerization

Carbazole-based compounds containing aldehyde groups, including 2-Hydroxy-9H-carbazole-3-carbaldehyde, have shown potential in photopolymerization processes. These compounds demonstrate significant π–π* and n–π* electron transitions, making them useful as dyes or photosensitizers (Abro et al., 2017).

Molecular Structure and Stability

The planar structure of the carbazole unit in these compounds contributes to their stability and potential applications in various fields. Studies focusing on the molecular structure, such as the dihedral angles and hydrogen bonding, provide insights into their stability and reactivity (Gunaseelan et al., 2007).

Antimicrobial Activity

A series of 2-Hydroxy-9H-carbazole-3-carbaldehyde derivatives have shown antimicrobial activity against various bacteria and fungi. This indicates potential applications in developing antimicrobial agents (Ashok et al., 2015).

Synthesis of Carbazole Alkaloids

The compound and its related derivatives are used in the synthesis of naturally occurring carbazole alkaloids, which have various biological activities and potential therapeutic applications (Ma et al., 2014).

Non-linear Optical Properties

Carbazole-based aldehydes, including 2-Hydroxy-9H-carbazole-3-carbaldehyde, are investigated for their potential in non-linear optical applications. Their molecular structure and electronic properties make them suitable candidates for developing materials for optical technologies (Stalindurai et al., 2017).

Mechanism of Action

While the specific mechanism of action for 2-Hydroxy-9H-carbazole-3-carbaldehyde is not explicitly mentioned in the search results, carbazole derivatives are known to have antitumour, antibiotic, antiviral, anti-inflammatory, and neuroprotective properties . They have been suggested as a promising lead for cancer treatment due to their strong cytotoxic activity .

properties

IUPAC Name |

2-hydroxy-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-7-8-5-10-9-3-1-2-4-11(9)14-12(10)6-13(8)16/h1-7,14,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAHWGSQUXSRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C(=C3)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mukonal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Hydroxy-9H-carbazole-3-carbaldehyde | |

CAS RN |

20323-67-5 | |

| Record name | Mukonal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20323-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mukonal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 °C | |

| Record name | Mukonal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

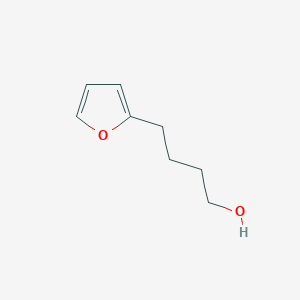

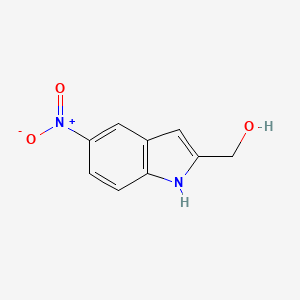

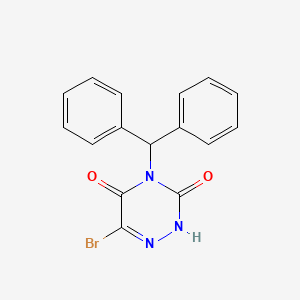

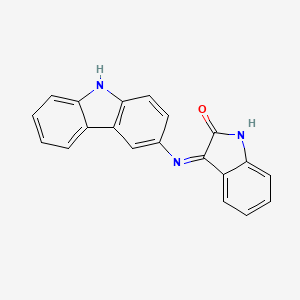

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.